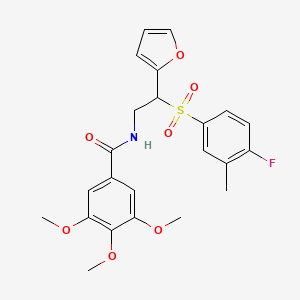

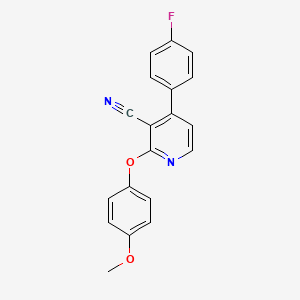

![molecular formula C27H28ClN5O2 B2375636 (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone CAS No. 1112392-93-4](/img/structure/B2375636.png)

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuro[3,2-d]pyrimidin-4-yl group attached to a piperidin-4-yl group, which is further attached to a piperazin-1-yl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 476.0 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 475.1775028 g/mol . The topological polar surface area is 65.7 Ų . The heavy atom count is 34 .

Scientific Research Applications

Chemical Analysis and Quality Control

A study detailed the development of a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including compounds with structural similarities to the queried chemical. This research showcases the application of advanced analytical techniques in the quality control and characterization of pharmaceutical compounds, highlighting the importance of precise separation methods for ensuring drug purity and efficacy (Ye et al., 2012).

Antimicrobial Activity

The antimicrobial properties of new pyridine derivatives, including structures resembling the queried compound, were investigated, revealing variable and modest activity against bacteria and fungi. This line of research is critical for discovering new antimicrobial agents in response to the growing challenge of antibiotic resistance (Patel, Agravat, & Shaikh, 2011).

Drug-Receptor Interaction Studies

Research into the molecular interaction of similar compounds with CB1 cannabinoid receptors provided insights into antagonist activity and the development of new pharmacotherapies. Understanding how these molecules interact with receptors is crucial for designing drugs with specific therapeutic targets and minimal side effects (Shim et al., 2002).

Synthesis of Novel Compounds

Studies have focused on the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents. These research efforts are vital for expanding the arsenal of drugs available for treating various diseases, demonstrating the diverse potential of compounds with structures related to the queried chemical (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of a dipeptidyl peptidase inhibitor were examined in rats, dogs, and humans, providing valuable information on the disposition of pharmaceutical compounds. Understanding the metabolic pathways and excretion of drugs is crucial for predicting their behavior in the body and optimizing therapeutic regimens (Sharma et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .

properties

IUPAC Name |

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClN5O2/c1-18-6-7-20(28)16-22(18)31-12-14-33(15-13-31)27(34)19-8-10-32(11-9-19)26-25-24(29-17-30-26)21-4-2-3-5-23(21)35-25/h2-7,16-17,19H,8-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHPCYTWFYWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Ethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2375555.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)

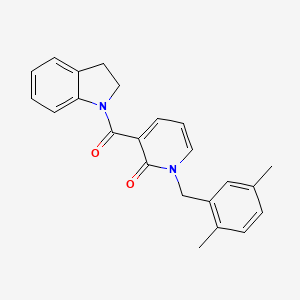

![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

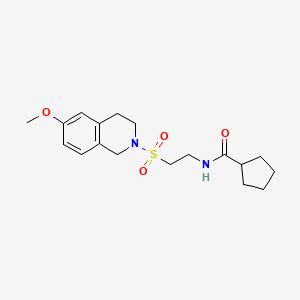

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

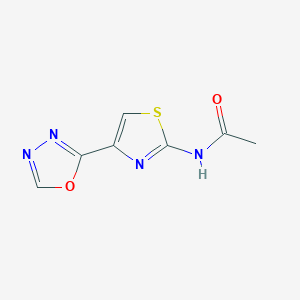

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)